(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound featuring a spiro structure with multiple heteroatoms, including bromine, oxygen, sulfur, and nitrogen
Scientific Research Applications
Chemistry
In chemistry, (4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its spiro structure and heteroatoms can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and electronic devices. Its unique properties can contribute to the performance and functionality of these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-bromothiophene-2-yl precursor, which can be synthesized by bromination of thiophene. The spiro compound is then formed through a series of reactions involving cyclization and functional group transformations.
For example, the synthesis might involve:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: The brominated thiophene undergoes cyclization with appropriate reagents to form the spiro structure.
Functional Group Transformations: Various functional groups are introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of (4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heteroatoms allows for diverse interactions, including hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: A simpler compound with a similar bromothiophene moiety.
1-Thia-4-azaspiro[4.5]decan-3-one: A related spiro compound with different functional groups.
4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: Another bromothiophene derivative used in materials science.
Uniqueness
(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is unique due to its combination of a spiro structure with multiple heteroatoms. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2S2/c13-9-7-10(17-8-9)11(15)14-3-1-12(2-4-14)16-5-6-18-12/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXMOFIESHCBHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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